

statistical analysis of LM985 efficacy data from multiple studies

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	LM985
Cat. No.:	B1674964

[Get Quote](#)

Limited Public Data on LM985 Hinders Multi-Study Analysis

A comprehensive statistical analysis of the efficacy of the investigational compound **LM985** from multiple studies is not feasible at this time due to a scarcity of publicly available data. Research has yielded results from a single preclinical study investigating **LM985**'s anti-tumor activity in murine models of colon adenocarcinoma. This document summarizes the available data for **LM985**, places it within the broader context of its chemical class—flavonoids—and provides a comparative overview of alternative therapeutic strategies for colon cancer.

Efficacy Data for LM985 in Preclinical Models

LM985 is a compound based on a flavone ring structure. Its anti-tumor effects were evaluated in mice bearing three different transplantable colon adenocarcinomas (MAC 13, MAC 15A, and MAC 26). The available efficacy data from this single study is presented below.

Table 1: Summary of **LM985** Efficacy in Murine Colon Adenocarcinoma Models[1]

Tumor Model	Administration Route	Dosing Regimen	Observed Efficacy
MAC 15A (ascitic)	Intraperitoneal (i.p.)	Single injection (MTD)	No activity
MAC 13 (subcutaneous)	Intraperitoneal (i.p.)	Single injection (MTD)	Moderate activity
MAC 15A (subcutaneous)	Intraperitoneal (i.p.)	Single injection (MTD)	Moderate activity
MAC 26 (subcutaneous)	Intraperitoneal (i.p.)	Single injection (MTD)	Significant growth delay
MAC 13 (subcutaneous)	Intraperitoneal (i.p.)	Repeated injection (7 days apart)	>90% tumor inhibition
MAC 26 (subcutaneous)	Intraperitoneal (i.p.)	Repeated injection (7 days apart)	Cures achieved

*Maximum Tolerated Dose

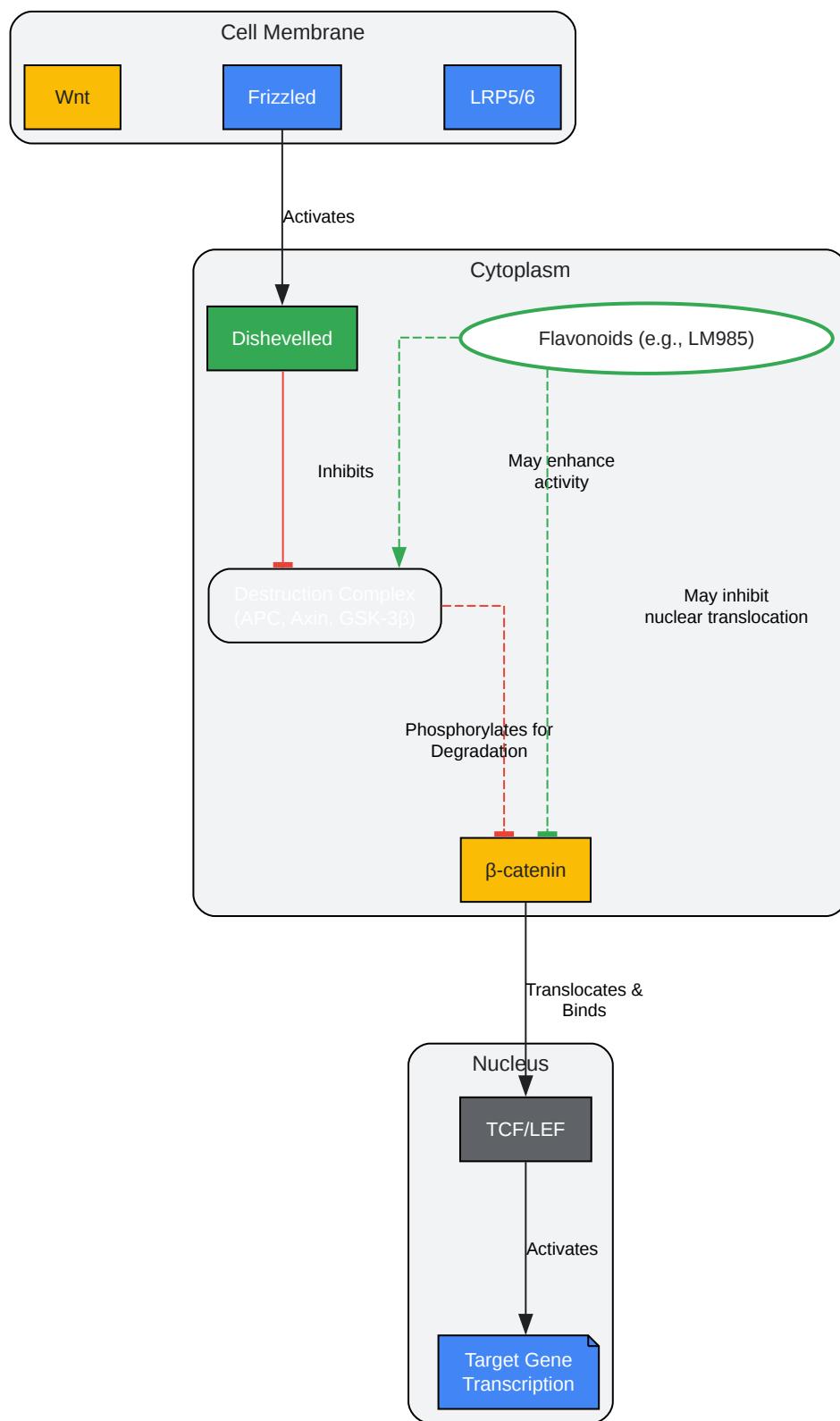
Pharmacokinetic analyses from this study indicated that **LM985** is rapidly degraded to LM975, which is suggested to be the active metabolite[1].

Experimental Protocols

Preclinical In Vivo Efficacy Study of **LM985**

The methodology for the key preclinical study of **LM985** involved the use of transplantable mouse adenocarcinomas of the colon (MAC).[1]

- Animal Models: Mice bearing ascitic or subcutaneous tumors of MAC 13, MAC 15A, and MAC 26.
- Treatment Administration: **LM985** was administered via intraperitoneal (i.p.) injection.
- Dosing: Both single-dose (at the maximum tolerated dose) and repeated-dose (with a 7-day interval) regimens were tested.


- Efficacy Endpoints: Anti-tumor activity was assessed by observing tumor growth delay, tumor inhibition percentage, and the rate of cures (complete tumor regression).
- Pharmacokinetics: The study also included pharmacokinetic analysis to determine the concentration of **LM985** and its metabolite, LM975, over time and its correlation with tumor response.[1]

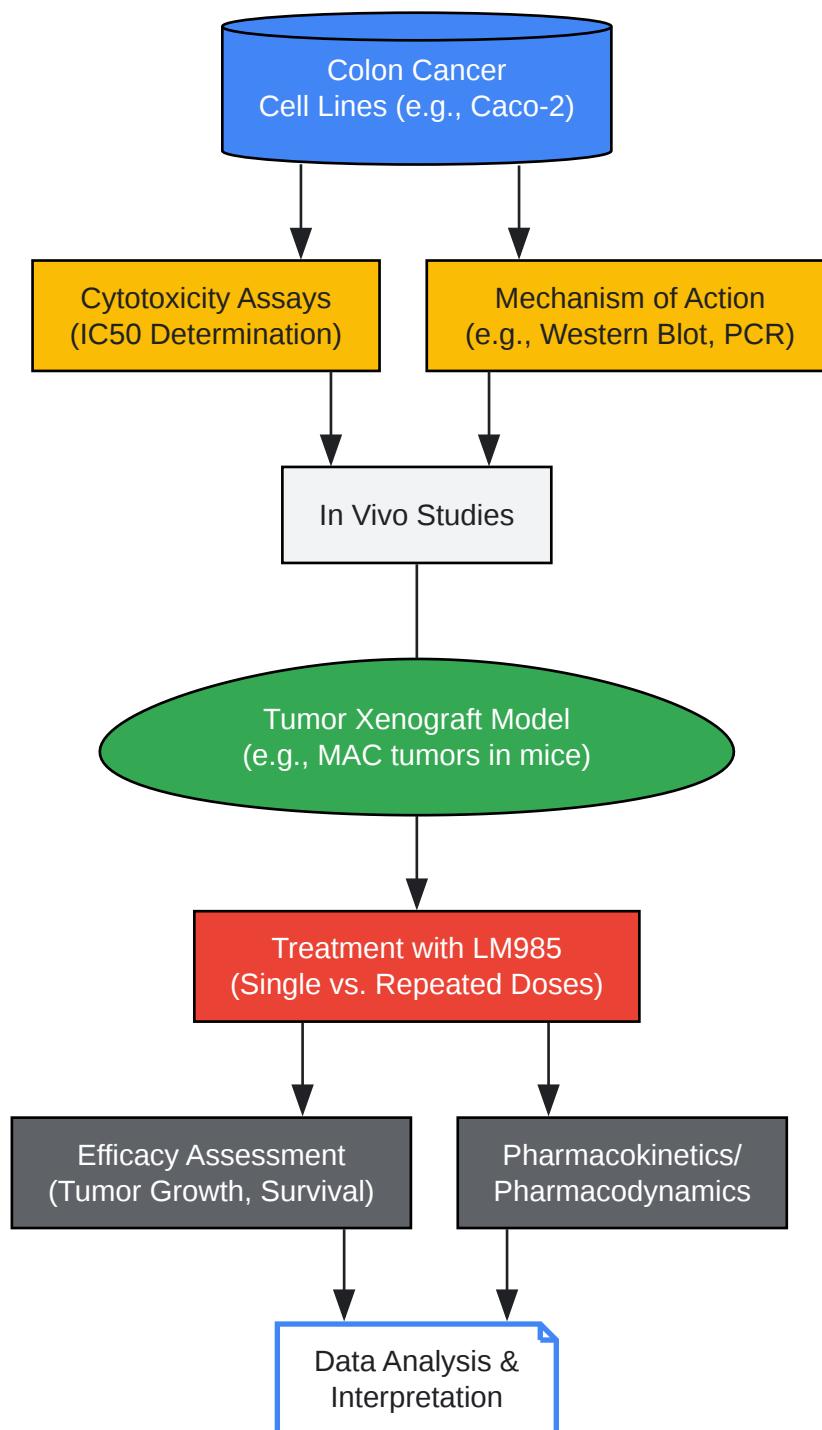
The Broader Context: Flavonoids in Colon Cancer Therapy

LM985 belongs to the flavonoid class of compounds, which are polyphenolic substances found in many plants[2]. Flavonoids have garnered significant interest in oncology for their potential chemopreventive and therapeutic properties.[3][4][5][6]

Potential Mechanisms of Action:

- Inhibition of Carcinogenesis: Some flavonoids may block the initial stages of cancer development.[5]
- Modulation of Signaling Pathways: Flavonoids have been shown to affect critical signaling pathways involved in cancer progression, such as Wnt/β-catenin, MAPK, and PI3K/AKT/mTOR.[2][5]
- Induction of Apoptosis: They can trigger programmed cell death in cancer cells.[5]
- Anti-inflammatory Effects: Chronic inflammation is a risk factor for colorectal cancer, and flavonoids can downregulate inflammatory mediators like COX-2.[5]

[Click to download full resolution via product page](#)


Hypothesized Flavonoid Action on Wnt/β-catenin Pathway.

Comparative Landscape of Colon Cancer Treatments

A direct comparison with **LM985** is not possible. However, the following table outlines the current therapeutic landscape for colon cancer, against which any new agent would ultimately be benchmarked.

Table 2: Overview of Selected Therapeutic Alternatives for Colon Cancer

Therapy Class	Examples	General Mechanism of Action
Chemotherapy	5-Fluorouracil (5-FU), Oxaliplatin, Irinotecan	Directly kill rapidly dividing cells or interfere with cell division.
Targeted Therapy	Cetuximab, Panitumumab (anti-EGFR); Bevacizumab (anti-VEGF); Encorafenib (BRAF inhibitor)	Block specific molecules involved in tumor growth and progression.
Immunotherapy	Pembrolizumab, Nivolumab (PD-1 inhibitors); Ipilimumab (CTLA-4 inhibitor)	Harness the patient's immune system to attack cancer cells.
Investigational Flavonoids	Quercetin, Apigenin, Luteolin	Under investigation for their potential to modulate cancer-related signaling pathways. ^[2]

[Click to download full resolution via product page](#)

Typical Preclinical Workflow for an Anti-Tumor Compound.

In conclusion, while **LM985** has shown promising anti-tumor activity in a preclinical setting, particularly with repeated dosing, the lack of further published studies or clinical trial data

prevents a robust statistical analysis and comparison with other therapies. The information available positions **LM985** as an early-stage compound within the broader, and scientifically compelling, class of flavonoid-based cancer therapeutics. Further research is necessary to ascertain its potential clinical utility.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Pharmacokinetics and anti-tumour activity of LM985 in mice bearing transplantable adenocarcinomas of the colon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. mdpi.com [mdpi.com]
- 6. Protective benefits of dietary flavonoids against colorectal cancer [clinicaltrialsarena.com]
- To cite this document: BenchChem. [statistical analysis of LM985 efficacy data from multiple studies]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1674964#statistical-analysis-of-lm985-efficacy-data-from-multiple-studies>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com